Acarbose
Overview
Description
Acarbose is an anti-diabetic drug used to treat type 2 diabetes and, in some countries, prediabetes . It is a complex oligosaccharide that inhibits alpha glucosidase, an intestinal enzyme that releases glucose from larger carbohydrates such as starch and sucrose . It is sold under various brand names such as Glucobay, Precose, and Prandase .
Synthesis Analysis
The genes involved in the biosynthesis of acarbose and its structural analogs have been extensively explored using bioinformatics analysis, genetic manipulation, and enzymatic characterization . A TetR family regulator (TetR1) was identified and confirmed to have a positive effect on the synthesis of acarbose by promoting the expression of acbB and acbD .
Molecular Structure Analysis
Acarbose has a complex molecular structure. It is composed of an acarviosin moiety with a maltose at the reducing terminus . The binding modes of related inhibitors isoacarbose and acarviosine-glucose have been structurally examined .
Chemical Reactions Analysis
Acarbose is a complex oligosaccharide that competitively inhibits the ability of brush-border alpha-glucosidase enzymes to break down ingested carbohydrates into absorbable monosaccharides . This reduces carbohydrate absorption and subsequent postprandial insulin levels .
Physical And Chemical Properties Analysis
Acarbose has the chemical formula C25H43NO18 and a molecular weight of 645.6 . It is soluble in DMSO (89 mg/mL) and water (90 mg/mL) .
Scientific Research Applications
Comprehensive and Detailed Summary of the Application
Acarbose is widely used in the treatment of type-II diabetes . It is a complex disaccharide with cyclohexanol, amino sugar, and two molecules of dextrose in its structure . It inhibits glycosidase in the intestines, slowing down the decomposition of starch and disaccharides into glucose, and delaying the digestion of ingested carbohydrates .
Detailed Description of the Methods of Application or Experimental Procedures
Acarbose is administered orally. It has stronger inhibitory activities on intestinal sucrase, maltase, dextrinase, and glucoamylase compared to its weak inhibitory effects on α-amylase .
Thorough Summary of the Results or Outcomes Obtained
The use of Acarbose results in a smaller increase in blood glucose concentration after meals, and the side effects are also small . It is widely used in type-II diabetes medication .
Acarbose in Microbial Fermentation
Comprehensive and Detailed Summary of the Application
Acarbose is produced industrially through microbial fermentation, specifically using the strain Actinoplanes sp. SE50/110 .
Detailed Description of the Methods of Application or Experimental Procedures
In the industrial production of Acarbose, genetic engineering and fed-batch fermentation strategies are used . Transcriptome sequencing is applied to uncover more gene targets and rational genetic engineering is performed to increase Acarbose production .
Thorough Summary of the Results or Outcomes Obtained
Through genetic engineering based on transcriptome analysis and fed-batch culture strategy, the yield of Acarbose in the engineered strain increased by 58% compared to the parent strain, reaching 8.04 g/L .
Acarbose in Gut Microbiota Regulation
Comprehensive and Detailed Summary of the Application
Acarbose interacts with the gut flora, which plays a significant role in human health . It can be utilized to improve the efficacy and patient experience by measuring and regulating intestinal flora to achieve precise medicine intake .
Detailed Description of the Methods of Application or Experimental Procedures
Acarbose is administered orally and it interacts with the gut flora. The interactions between acarbose and intestinal flora are studied using various experimental methods .
Thorough Summary of the Results or Outcomes Obtained
Acarbose is able to be employed for treating and preventing more diseases by targeting the gut flora . It has been found to have significant interactions with the gut flora, which could potentially open up new uses .
Acarbose in Treating Various Diseases
Comprehensive and Detailed Summary of the Application
In addition to diabetes, acarbose plays a significant role in treating polycystic ovary syndrome, hypertensive heart disease, cardiovascular disease, ulcerative colitis , and it may also prolong human life expectancy .
Detailed Description of the Methods of Application or Experimental Procedures
Acarbose is administered orally for these treatments. It acts as an α-glucosidase inhibitor, decelerating the hydrolysis of starch and polysaccharides, delaying the generation of glucose to control the level of blood sugar after meals .
Thorough Summary of the Results or Outcomes Obtained
The therapeutic effects of acarbose are related to the intestinal flora . Many experiments have proven that acarbose has a wide range of therapeutic applications beyond diabetes treatment .
Acarbose in Inflammatory Cytokines Reduction
Comprehensive and Detailed Summary of the Application
Acarbose has been found to have a lowering effect on Tumor Necrosis Factor-alpha (TNF-α), an inflammatory cytokine . This suggests that Acarbose could be used in the treatment of conditions characterized by elevated levels of inflammatory cytokines .
Detailed Description of the Methods of Application or Experimental Procedures
Acarbose is administered orally. Its effect on inflammatory cytokines is studied through clinical trials and laboratory tests .
Thorough Summary of the Results or Outcomes Obtained
A meta-analysis revealed that 100mg/d of Acarbose is effective in decreasing C-reactive protein (CRP) levels, and has a prominent effect on lowering TNF-α .
Acarbose in Prolonging Human Life Expectancy
Comprehensive and Detailed Summary of the Application
In addition to its role in treating various diseases, Acarbose has been suggested to have a role in prolonging human life expectancy .
Detailed Description of the Methods of Application or Experimental Procedures
Acarbose is administered orally. Its potential role in prolonging life expectancy is studied through epidemiological studies and clinical trials .
Thorough Summary of the Results or Outcomes Obtained
While the exact mechanisms are still under investigation, it is hypothesized that Acarbose’s effects on blood glucose control and gut microbiota may contribute to increased life expectancy .
Safety And Hazards
properties
IUPAC Name |
(3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23?,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFXOAAUWZOOIT-UGEKTDRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance., Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ..., The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus. | |
Record name | Acarbose | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Acarbose | |
Color/Form |
Amorphous powder, White to off-white powder | |
CAS RN |
56180-94-0 | |
Record name | acarbose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acarbose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acarbose | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.